N-(benzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S2/c26-21(24-22-23-18-6-2-4-8-20(18)29-22)16-9-11-17(12-10-16)30(27,28)25-14-13-15-5-1-3-7-19(15)25/h1-12H,13-14H2,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNULRJYRFUKEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a complex organic compound characterized by its unique structural features, which include a benzothiazole moiety and an indoline sulfonyl group. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Structural Characteristics
The compound can be represented by the following chemical structure:
- IUPAC Name : N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide
- Molecular Formula : C₁₈H₁₅N₃O₂S₂
- CAS Number : 941966-41-2
Table 1: Structural Data
| Property | Value |
|---|---|
| Molecular Weight | 365.46 g/mol |
| InChI | InChI=1S/C18H15N3O2S2/c19-16(20)14... |
| SMILES | Cc1ccc(cc1)C(=O)N(c2cc3c(c2)sc(n3)... |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor by binding to active or allosteric sites, thereby obstructing substrate access. Furthermore, it may act as a receptor modulator, influencing various signaling pathways critical for cellular function.
Anticancer Activity
Research has indicated that derivatives of benzothiazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structural features demonstrated potent activity against A549 (lung cancer), MCF7-MDR (breast cancer), and HT1080 (fibrosarcoma) cell lines.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest moderate inhibitory effects against Staphylococcus aureus and several fungal strains. This positions it as a potential candidate for the development of new antimicrobial agents.
Table 2: Biological Activity Summary
| Activity Type | Target Organisms/Cell Lines | Observed Effects |
|---|---|---|
| Anticancer | A549, MCF7-MDR, HT1080 | Significant cytotoxicity |
| Antimicrobial | Staphylococcus aureus | Moderate growth inhibition |
Study 1: Synthesis and Evaluation of Benzothiazole Derivatives
A series of benzothiazole derivatives were synthesized and evaluated for their biological activities. Among these, this compound was noted for its enhanced cytotoxicity against selected cancer cell lines when compared to other derivatives. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Study 2: Mechanistic Insights into Anticancer Activity
In a detailed investigation into the mechanism of action, researchers found that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This finding underscores its potential as a therapeutic agent in cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Research Findings and Data Tables
Table 1: Physicochemical Properties
*Estimated based on structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
